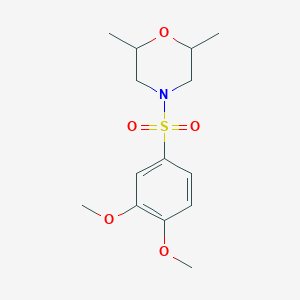
4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C14H21NO5S and its molecular weight is 315.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The bidentate phenolate-oxazoline ligands have been employed in synthesizing oxorhenium(V) complexes, revealing the influence of isomeric forms on O-atom-transfer reactivity. This research indicates a potential avenue for exploring the reactivity of related sulfone compounds, including "4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine" in catalytic processes, particularly in oxygen atom transfer reactions which are pivotal in chemical synthesis and environmental applications (Schachner et al., 2014).
Fluorescent Molecular Probes
Compounds embodying dimethylamino and sulfonyl groups demonstrate significant solvent-dependent fluorescence, highlighting their utility as fluorescent molecular probes. This characteristic is particularly relevant for the design of sensitive probes for biological and chemical sensors, where "this compound" could potentially be applied to monitor biological events and processes due to its structural features (Diwu et al., 1997).
Electrophosphorescent Light-Emitting Devices
The application of bis-sulfone compounds as hosts in electrophosphorescent light-emitting devices underlines the role of sulfonyl-containing molecules in improving the efficiency of organic light-emitting diodes (OLEDs). The structural attributes of "this compound" may offer advantageous properties for enhancing the performance of blue-green electrophosphorescent devices (Kim et al., 2011).
Acaricidal and Insecticidal Activities
The design and synthesis of oxazolines containing sulfone/sulfoxide groups, based on the sulfonylurea receptor protein-binding site, demonstrate the potential of these compounds as environmentally friendly pesticides. This suggests that derivatives of "this compound" could be explored for their acaricidal and insecticidal properties, offering a novel approach to pest control (Yu et al., 2016).
Antimicrobial Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine has been studied for its antimicrobial and modulating activities, suggesting that similar sulfonamide compounds could be effective in enhancing the efficacy of antibiotics against multidrug-resistant strains. This highlights a potential research direction for "this compound" in addressing antibiotic resistance (Oliveira et al., 2015).
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)12-5-6-13(18-3)14(7-12)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHIOHOVBVPDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


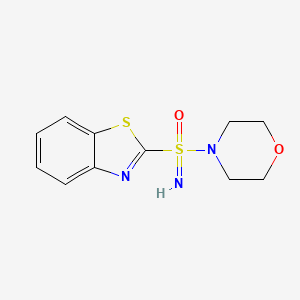
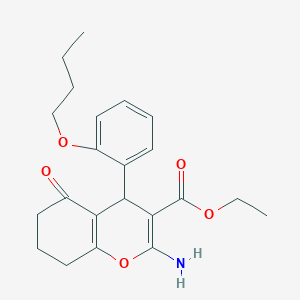

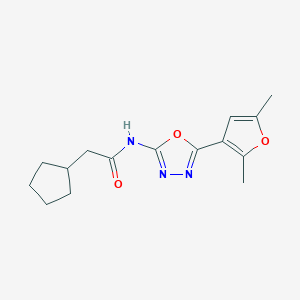
![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2427667.png)
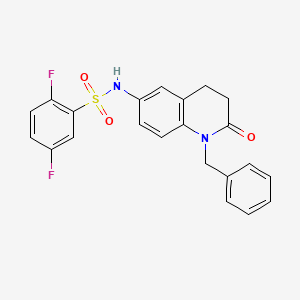
![4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid](/img/structure/B2427670.png)
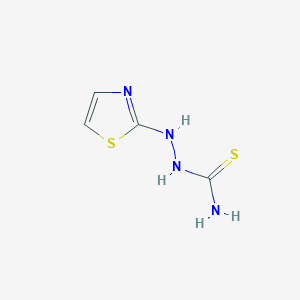

![3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2427674.png)
![(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2427675.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2427676.png)
